N-(2,5-Dichlorobenzyl)-N-methylamine
Overview
Description
N-(2,5-Dichlorobenzyl)-N-methylamine is a useful research compound. Its molecular formula is C8H9Cl2N and its molecular weight is 190.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Understanding Toxicity Mechanisms
Paraquat dichloride, a compound with structural specificity and use in agricultural sectors as a herbicide, offers insights into the biochemical pathways that could be relevant when studying N-(2,5-Dichlorobenzyl)-N-methylamine. The detailed mechanisms of lung toxicity induced by paraquat, including oxidative stress and the polyamine transport system, could provide a framework for assessing potential toxicological profiles of structurally similar compounds (R. Dinis-Oliveira et al., 2008).
Impurity Profiling in Synthetic Pathways
The comprehensive review on the impurity profiling of synthetic amphetamines underscores the importance of understanding the synthetic routes and potential contaminants in the manufacture of chemical compounds. This approach is crucial for forensic science and pharmaceutical manufacturing, providing a methodological basis for studying this compound's synthesis and impurity profile (N. Stojanovska et al., 2013).
Molecular Imprinting in Toxicology Studies
The scientometric review of 2,4-D herbicide toxicity highlights the growing body of research on the toxicological impact of herbicides. It emphasizes the significance of molecular biology in understanding the toxicology of chemical compounds, suggesting a potentially relevant area for studying this compound in environmental and occupational health contexts (Natana Raquel Zuanazzi et al., 2020).
Application Potential in Biomedical Polymers
The exploration of additives to modulate the phase behavior of biomedical polymers, such as thermoresponsive polymers (TRPs), indicates the importance of chemical compounds in enhancing the properties of biomaterials. This research could inform the potential utility of this compound in biomedical applications, where its effects on the phase behavior of polymers might be exploited (Payal Narang & P. Venkatesu, 2019).
Exploring Xylan Derivatives for Drug Delivery
The chemical modification of xylan into biopolymer ethers and esters with specific properties provides an example of how chemical compounds, potentially including this compound, could be utilized in creating novel materials for drug delivery applications (K. Petzold-Welcke et al., 2014).
Mechanism of Action
Target of Action
Compounds with a structure similar to “N-(2,5-Dichlorobenzyl)-N-methylamine” often target proteins or enzymes in the body. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to a variety of effects. For example, 2,4-Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .
Biochemical Pathways
The affected pathways can vary widely depending on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, the antiseptic properties of 2,4-Dichlorobenzyl alcohol result in the death of bacteria and viruses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, a low-pH environment has been found to enhance the antiviral activity of dichlorobenzyl alcohol .
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWHXHJPISASFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238139 | |
Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-16-2 | |
Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.